11-HYDROXYLAURIC ACID

Descripción general

Descripción

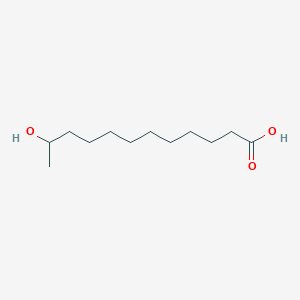

11-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C12H24O3. It is characterized by a hydroxyl group (-OH) attached to the 11th carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 11-Hydroxydodecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of dodecanoic acid using specific enzymes or chemical reagents. For instance, the biotransformation of dodecanoic acid using cytochrome P450 enzymes from Limnobacter sp. has been reported . Another method involves the chemo-enzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid) using recombinant Escherichia coli cells .

Industrial Production Methods: Industrial production of 11-Hydroxydodecanoic acid often involves biotechnological processes due to their efficiency and sustainability. The use of whole-cell biotransformations with engineered microorganisms, such as Escherichia coli, is a common practice. These processes are optimized for high yield and purity, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Enzymatic Hydroxylation

11-HLA is primarily synthesized via hydroxylation of lauric acid by cytochrome P450 enzymes. Key enzymes involved include:

Reaction Conditions :

- Substrate: Lauric acid (100 µM)

- Enzyme: Rat, dog, monkey, or human liver microsomes (1 mg/mL protein)

- Temperature: 37°C

- Metabolites: 11-HLA and 12-hydroxylauric acid (12-HLA), with 12-HLA formed in higher quantities .

Table 1: Enzymatic Hydroxylation Yields

| Species | 11-HLA Yield | 12-HLA Yield | Reference |

|---|---|---|---|

| Rat | 12.3% | 32.1% | |

| Dog | 9.5% | 45.7% | |

| Human | 4.2% | 21.8% | |

| Cynomolgus Monkey | 0.8% | 1.2% |

Esterification

11-HLA undergoes esterification with alcohols (e.g., methanol) to form methyl 11-hydroxylaurate:

Oxidation

Oxidation of the hydroxyl group yields 11-ketododecanoic acid:

Anti-Inflammatory Activity

11-HLA modulates lipid metabolism and exhibits anti-inflammatory effects through:

- Inhibition of NF-κB signaling .

- Antioxidant properties via scavenging reactive oxygen species (ROS) .

Table 2: Biological Activities

| Activity | IC₅₀/Effective Concentration | Reference |

|---|---|---|

| FASN inhibition | 2.3 µM | |

| NF-κB inhibition | 5.0 µM | |

| Antioxidant (ROS scavenging) | 10.0 µM |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

11-Hydroxylauric acid exhibits significant biological activities that make it a candidate for pharmaceutical applications:

- Anti-inflammatory and Antioxidant Properties : Research indicates that 11-HLA may modulate lipid metabolism and influence cellular signaling pathways, potentially aiding in cancer therapy by affecting cell proliferation and apoptosis. Its antioxidant properties help protect cells from oxidative stress.

- Antimicrobial Activity : Similar to lauric acid, 11-HLA has demonstrated antibacterial, antifungal, and antiviral activities, making it useful in developing antimicrobial agents.

- Potential in Drug Development : The compound is utilized as a substrate for characterizing cytochrome P450 enzymes, which are crucial in drug metabolism .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool:

- Metabolic Studies : It is used to investigate the functional expression of cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of bioactive compounds .

- Investigating Lipid Metabolism : Studies have shown that 11-HLA can influence lipid metabolism pathways, providing insights into metabolic disorders and potential therapeutic strategies.

Industrial Applications

The versatility of this compound extends to industrial applications:

- Production of Bioplastics : As an ω-hydroxylated fatty acid, 11-HLA is employed as a precursor for bioplastics, contributing to sustainable materials development.

- Cosmetic Formulations : The compound's properties make it suitable for use in cosmetics, particularly in formulations aimed at skin health due to its moisturizing and anti-inflammatory effects .

- Adhesives and Lubricants : 11-HLA can be utilized in producing adhesives and lubricants, enhancing their performance through its chemical properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Antioxidant, modulates lipid metabolism |

| Biochemical Research | Substrate for cytochrome P450 characterization | Important for drug metabolism studies |

| Industrial Chemistry | Production of bioplastics, adhesives, lubricants | Versatile building block |

| Cosmetics | Skin health formulations | Moisturizing, anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of this compound against various pathogens. The results indicated that 11-HLA exhibited significant inhibitory effects on bacterial growth similar to those observed with lauric acid. This suggests potential use in developing new antimicrobial therapies.

Case Study 2: Role in Lipid Metabolism

Research focusing on the metabolic effects of this compound showed that it influences lipid profiles in cellular models. The findings suggest that it could play a role in managing metabolic disorders such as obesity and diabetes by modulating lipid storage and utilization.

Mecanismo De Acción

The mechanism of action of 11-Hydroxydodecanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can be metabolized by alcohol dehydrogenase enzymes, leading to the formation of various metabolites . The hydroxyl group plays a crucial role in its reactivity and interaction with other molecules, making it a valuable compound in biochemical processes .

Comparación Con Compuestos Similares

11-Hydroxydodecanoic acid can be compared with other medium-chain hydroxy fatty acids, such as:

12-Hydroxydodecanoic acid: Similar in structure but with the hydroxyl group on the 12th carbon.

11-Hydroxyundecanoic acid: Similar in structure but with one less carbon in the chain.

10-Hydroxydodecenoic acid: An unsaturated hydroxy fatty acid with the hydroxyl group on the 10th carbon.

Uniqueness: 11-Hydroxydodecanoic acid is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields.

Actividad Biológica

11-Hydroxylauric acid (11-OHLA) is a hydroxylated derivative of lauric acid, a medium-chain fatty acid. This compound has garnered attention due to its potential biological activities, particularly in metabolic processes, immune response modulation, and implications in various diseases. This article reviews the biological activity of 11-OHLA based on diverse research findings, including metabolic pathways, case studies, and experimental data.

This compound is produced through the hydroxylation of lauric acid, primarily catalyzed by cytochrome P450 enzymes (CYPs). Notably, CYP168A1 from Pseudomonas aeruginosa has been identified as a significant enzyme capable of converting lauric acid to 11-OHLA. The metabolic pathway involves the oxidation of lauric acid at the ω-1 position, leading to the formation of 11-OHLA as the major metabolite .

Table 1: Key Metabolic Pathways Involving this compound

| Enzyme | Substrate | Product | Organism |

|---|---|---|---|

| CYP168A1 | Lauric Acid | This compound | Pseudomonas aeruginosa |

| CYP4A11 | Lauric Acid | ω-Hydroxylated Lauric Acid | Mammals |

| CYP6A8 | Lauric Acid | ω-1 Hydroxylated Lauric Acid | Drosophila melanogaster |

Anti-inflammatory Effects

Research indicates that 11-OHLA may exhibit anti-inflammatory properties. In metabolic studies involving arachidonic acid metabolism, it was found that hydroxylated fatty acids could modulate inflammatory responses by influencing the production of eicosanoids . The conversion of arachidonic acid to 19-hydroxyeicosatetraenoic acid (19-HETE) by CYP168A1 suggests a potential pathway through which 11-OHLA could exert anti-inflammatory effects in various tissues.

Case Study: Effects on Rat Liver Metabolism

In a study examining the effects of acetylsalicylic acid (ASA) on fatty acid metabolism in rats, it was observed that ASA significantly increased the specific activity of laurate co-hydroxylation. This led to an enhanced formation of dicarboxylic acids from lauric acid metabolites, including 11-OHLA . These findings underscore the potential influence of pharmacological agents on the metabolism of lauric acid derivatives.

Experimental Data: Hydroxylation Efficiency

Experiments utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have demonstrated that 11-OHLA can be effectively synthesized and quantified from lauric acid. The efficiency of hydroxylation varies with different enzyme systems; for instance, CYP4A11 exhibited notable activity towards lauric acid leading to various hydroxylated products including 11-OHLA .

Propiedades

IUPAC Name |

11-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGAHNAFXMVSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954211 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32459-66-8 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32459-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11-hydroxylauric acid produced in biological systems?

A: this compound is produced through the hydroxylation of lauric acid, a saturated fatty acid. This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP4A family [, , , , ]. These enzymes are found in various tissues, including the liver and kidney, and play a crucial role in fatty acid metabolism.

Q2: Is this compound the only product formed during lauric acid hydroxylation?

A: No, the hydroxylation of lauric acid can result in the formation of multiple hydroxylated isomers. Along with this compound, other prominent products include 12-hydroxylauric acid (ω-hydroxylation) and, to a lesser extent, 9- and 10-hydroxylauric acid [, , ]. The ratio of these isomers varies depending on the specific enzyme and organism involved.

Q3: What factors influence the regioselectivity of lauric acid hydroxylation by CYP4A enzymes?

A: Research suggests that the regiospecificity, meaning the preference for hydroxylation at a specific carbon atom, is determined by structural features within the active site of the CYP4A enzymes. Specifically, the presence or absence of a three-residue insert (Ser-114, Gly-115, Ile-116) and the amino acid at position 119 (CYP4A3 numbering) have been identified as key determinants for ω- versus (ω-1)-regiospecificity [].

Q4: Are there any known analytical challenges in studying this compound?

A: Yes, one study highlighted that extraction of this compound from incubation media with ethyl acetate alone can lead to the formation of acetoxy derivatives []. This can significantly impact the quantification and interpretation of results. The study recommends acidifying the incubation media before extraction to prevent this undesired reaction.

Q5: What are the potential applications of understanding this compound formation?

A5: Gaining a deeper understanding of this compound formation could have several implications:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.